2-Bromo-5-chloro-4-methylaniline

Overview

Description

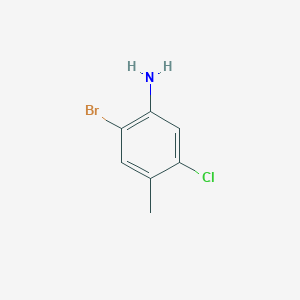

2-Bromo-5-chloro-4-methylaniline is an organic compound with the molecular formula C7H7BrClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of toluene to produce nitrotoluene, followed by reduction to obtain toluidine. The toluidine is then subjected to bromination and chlorination under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methylaniline involves its interaction with specific molecular targets. The presence of halogen atoms and a methyl group allows it to form various interactions with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-methylaniline

- 4-Bromo-2-methylaniline

- 2-Chloro-5-methylaniline

- 4-Chloro-2-methylaniline

Uniqueness

2-Bromo-5-chloro-4-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can influence its reactivity in substitution and coupling reactions .

Biological Activity

2-Bromo-5-chloro-4-methylaniline is an aromatic amine that has garnered attention for its diverse biological activities. This compound is structurally related to o-toluidine and has been studied for its interactions with various biological systems, particularly in the context of enzyme modulation and potential toxicity.

The biological activity of this compound primarily involves its interaction with enzymes, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics and endogenous compounds. The compound can lead to the formation of reactive intermediates that may interact with cellular macromolecules, resulting in significant biochemical changes.

Target Enzymes

- Cytochrome P450 : Involved in the metabolism of xenobiotics.

- Kinases and Phosphatases : Modulates cell signaling pathways affecting gene expression.

This compound exhibits several biochemical properties:

- Nucleophilic Substitution : The presence of bromine and chlorine enhances the compound's reactivity, facilitating nucleophilic substitution reactions.

- Oxidative Stress : It has been shown to inhibit mitochondrial function, leading to decreased ATP production and increased oxidative stress in cells.

Cellular Effects

The compound influences various cellular processes:

- Cell Signaling : Alters kinase and phosphatase activity, impacting gene expression.

- Metabolic Pathways : Inhibits key metabolic enzymes, affecting overall metabolic flux.

Toxicological Studies

Research indicates that this compound can induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport in the blood. This effect is particularly noted in animal models exposed to varying doses of the compound .

Case Studies

- Animal Model Studies : In repeated dose studies on rats, exposure to this compound led to changes in organ weights and histopathological abnormalities, particularly in the liver and kidneys. High doses resulted in fatty degeneration of liver cells and increased haemosiderin deposits .

- Genotoxicity Assessments : Studies have shown that prolonged exposure can lead to DNA adduct formation, indicating potential carcinogenic effects. Tumor development was observed in multiple organ systems following chronic exposure .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Interaction with Enzymes | Modulates cytochrome P450 activity; affects metabolism of xenobiotics |

| Cellular Effects | Alters cell signaling pathways; increases oxidative stress |

| Toxicological Impact | Induces methemoglobinemia; potential carcinogenic effects noted in animal studies |

| Organ-Specific Effects | Histopathological changes in liver and kidneys; dose-dependent toxicity observed |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-Bromo-5-chloro-4-methylaniline with high regiochemical control?

- Methodological Answer : Sequential halogenation is a common approach. Start with 4-methylaniline, chlorinate at the 5-position using Cl2/FeCl3 under controlled temperatures (0–5°C), followed by bromination at the 2-position with Br2/HBr in acetic acid. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) to minimize dihalogenation byproducts . Purification via recrystallization (ethanol/water) yields >95% purity .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection (254 nm). Compare retention times against known standards (e.g., dehalogenated byproducts like 5-chloro-4-methylaniline). Mass spectrometry (ESI-MS) confirms molecular ions (m/z 218.9450 for [M+H]<sup>+</sup>) and detects trace halogenated impurities .

Q. What solvent systems are optimal for NMR characterization of this compound?

- Methodological Answer : Dissolve the compound in deuterated DMSO-d6 to enhance solubility and resolve aromatic proton signals. <sup>1</sup>H NMR (400 MHz) shows a singlet for the methyl group (δ 2.3 ppm) and distinct coupling patterns for adjacent bromo/chloro substituents (δ 6.8–7.2 ppm). <sup>13</sup>C NMR confirms substitution patterns via deshielded aromatic carbons .

Advanced Research Questions

Q. How does steric hindrance from the methyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methyl group at the 4-position sterically blocks ortho/para positions, directing Suzuki-Miyaura couplings to the bromine at the 2-position. Use Pd(PPh3)4 as a catalyst with arylboronic acids in THF/H2O (3:1) at 80°C. Monitor regioselectivity via GC-MS and compare with computational DFT models (e.g., Gaussian09) predicting activation barriers .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

- Methodological Answer : Stabilize the compound by storing it under argon at 2–8°C . For reactions in acidic media, add a radical scavenger (e.g., BHT) to prevent bromine loss. Under oxidative conditions (e.g., ozonolysis), use electron-withdrawing protecting groups (e.g., acetylation of the amine) to reduce degradation .

Q. How can computational chemistry predict the compound’s behavior in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Perform molecular electrostatic potential (MEP) mapping (using Spartan) to identify electron-deficient sites. Bromine at the 2-position is more reactive than chlorine due to lower electronegativity. Validate predictions with kinetic studies (UV-Vis monitoring of NAS with piperidine) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Literature values range from 85–92°C due to polymorphic forms or purity variations. Perform DSC analysis at 5°C/min under N2 to identify phase transitions. Recrystallize from ethyl acetate to isolate the most stable polymorph and compare with published XRD patterns .

Q. Why do purity assessments vary between HPLC (>98%) and H-NMR integration?

- Methodological Answer : HPLC may underestimate impurities with similar retention times, while NMR integrates all proton environments. Cross-validate using elemental analysis (C, H, N, Br, Cl) and adjust HPLC gradients to resolve co-eluting species (e.g., alkylated byproducts) .

Q. Tables

Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 220.494 g/mol | HRMS |

| Melting Point | 85–92°C | DSC |

| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask |

| λmax (UV-Vis) | 290 nm (ε = 4500 M<sup>−1</sup>cm<sup>−1</sup>) | Ethanol |

Table 2: Common Synthetic Byproducts

| Byproduct | m/z ([M+H]<sup>+</sup>) | Detection Method |

|---|---|---|

| 5-Chloro-4-methylaniline | 156.0412 | GC-MS |

| 2,5-Dibromo-4-methylaniline | 298.8935 | HPLC |

Properties

IUPAC Name |

2-bromo-5-chloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCBEYQOSOVMMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391563 | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-52-5 | |

| Record name | 2-Bromo-5-chloro-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chloro-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.